molecular formula C28H24N4O2 B609887 PE859 CAS No. 1402727-29-0

PE859

Cat. No.: B609887
CAS No.: 1402727-29-0
M. Wt: 448.526
InChI Key: AMBZHNVCLPHAKA-NSJFVGFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

PE859 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of protein aggregation and inhibition. In biology, it serves as a tool to understand the pathways involved in neurodegenerative diseases. In medicine, this compound is being explored as a potential therapeutic agent for conditions like Alzheimer’s disease and other tauopathies . Its industrial applications include the development of new drugs and therapeutic strategies for neurodegenerative diseases .

Properties

IUPAC Name

6-[(E)-2-[5-[(E)-2-[2-methoxy-4-(pyridin-2-ylmethoxy)phenyl]ethenyl]-1H-pyrazol-3-yl]ethenyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O2/c1-33-28-18-26(34-19-25-4-2-3-14-29-25)12-9-22(28)8-11-24-17-23(31-32-24)10-6-20-5-7-21-13-15-30-27(21)16-20/h2-18,30H,19H2,1H3,(H,31,32)/b10-6+,11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBZHNVCLPHAKA-NSJFVGFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=CC=CC=N2)C=CC3=CC(=NN3)C=CC4=CC5=C(C=C4)C=CN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)OCC2=CC=CC=N2)/C=C/C3=CC(=NN3)/C=C/C4=CC5=C(C=C4)C=CN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of PE859 in Alzheimer's disease?

A1: this compound exerts its therapeutic effect by targeting both amyloid-β (Aβ) and tau proteins, two key players in the pathogenesis of Alzheimer's disease.

  • Inhibition of Aβ aggregation: this compound effectively inhibits the aggregation of Aβ peptides, preventing the formation of toxic Aβ plaques. [] This protective effect was observed both in vitro and in vivo, highlighting its potential as a disease-modifying agent.
  • Inhibition of Tau aggregation: this compound also demonstrates inhibitory activity against tau aggregation. [] By reducing the formation of neurofibrillary tangles composed of aggregated tau, this compound may help to preserve neuronal function and slow disease progression.

Q2: What are the key findings from in vivo studies on this compound?

A2: In vivo studies using a mouse model of Alzheimer's disease (SAMP8 mice) have demonstrated the promising therapeutic potential of this compound:

  • Cognitive improvement: Oral administration of this compound resulted in significant amelioration of cognitive dysfunction in SAMP8 mice, suggesting its ability to improve cognitive performance in an Alzheimer's disease model. []
  • Reduction of Aβ and tau aggregates: Treatment with this compound led to a reduction in the accumulation of both Aβ and tau aggregates in the brains of SAMP8 mice. [, ] This finding supports the dual-targeting mechanism of action of this compound and its potential to address multiple pathological aspects of the disease.
  • Prevention of motor dysfunction: In a different mouse model (JNPL3 P301L-mutated human tau transgenic mice), this compound successfully prevented the onset and progression of motor dysfunction, further highlighting its potential to target tau pathology. []

Q3: How does the structure of this compound contribute to its activity?

A3: While specific structure-activity relationship (SAR) studies on this compound have not been extensively published, its structural similarity to curcumin provides some insights:

  • Curcumin scaffold: this compound retains the core structure of curcumin, a natural compound with known anti-amyloidogenic properties. [] This suggests that the core structure might be essential for interacting with Aβ and tau.
  • Modifications for improved activity: this compound features structural modifications compared to curcumin, potentially contributing to its enhanced activity and bioavailability. [] Further research is needed to elucidate the specific structural features responsible for its improved profile.

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